molecular formula C4H10ClNO B153546 Tetrahydrofuran-3-amine hydrochloride CAS No. 204512-94-7

Tetrahydrofuran-3-amine hydrochloride

Cat. No. B153546
M. Wt: 123.58 g/mol
InChI Key: MHOVLDXJDIEEMJ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-amine hydrochloride is a chemical compound that is part of a broader class of organic compounds known as tetrahydrofurans. These compounds are characterized by a five-membered ring consisting of four carbon atoms and one oxygen atom. The specific compound has an amine group at the third position of the ring, making it a key intermediate in various chemical syntheses .

Synthesis Analysis

The synthesis of tetrahydrofuran-3-amine hydrochloride can be achieved through several methods. One approach involves the tetrahydrofuranyl radical, which is generated by heating tetrahydrofuran in the presence of air and allyl or benzyl chloride. This radical can be used to transform hydroxyl functions into ethers or the C-N double bond into amine . Another method utilizes visible-light catalysis to activate the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, providing a green route for N-substituted azoles . Additionally, enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride can be synthesized starting from natural amino acids like l-aspartic acid or l-methionine, without the need for chromatography .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran-3-amine hydrochloride is characterized by the presence of an amine group attached to the third carbon of the tetrahydrofuran ring. This structure is pivotal for its reactivity and the formation of various derivatives. For instance, asymmetric syntheses have been described for the formation of iodomethyl-substituted bicyclic tetrahydrofuran and chloro-amino sulfones, highlighting the versatility of the tetrahydrofuran ring in creating complex molecules .

Chemical Reactions Analysis

Tetrahydrofuran derivatives can undergo a variety of chemical reactions. For example, tetrahydrofuranylmethylamines have been prepared by reacting tetrahydrofurfurylchloride with different secondary cyclic amines, showcasing the compound's ability to form bonds with nitrogen-containing groups . Furthermore, complex tetrahydrofurans can be synthesized through a multicatalytic process involving bismuth(III) triflate catalyzed intramolecular hydroalkoxylation of unactivated olefins . The reactivity of tetrahydrofuran-3-amine hydrochloride also extends to the synthesis of aromatic and aliphatic amines, which can be converted to water-soluble salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran-3-amine hydrochloride are influenced by its functional groups and molecular structure. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical properties can be inferred. The presence of the amine group makes the compound a potential candidate for forming salts and engaging in nucleophilic substitution reactions. Its derivatives have been investigated for various biological activities, including affinity for nicotinic acetylcholine receptor subtypes and potential pharmacological effects such as analgesic and anxiolytic properties .

Scientific Research Applications

1. Catalytic Oxidative Amination

Tetrahydrofuran, a structural moiety in many organic compounds, can undergo catalytic oxidative amination mediated by visible-light catalysis. This process activates the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, providing a green route for N-substituted azoles (Zhang, Yi, Wang, & Lei, 2017).

2. Synthesis of Enantiopure Derivatives

The synthesis of chemically and enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride can be derived from natural amino acids like l-aspartic acid or l-methionine. This process involves no chromatography and can be scaled up, with enantiopurity established by NMR and chiral HPLC methods (Ramanujam, Ganjihal, Kalyanam, & Majeed, 2013).

3. Synthesis and Bioactivity of N-hydroxy(tetrahydrofuran-2-yl)amines

N-hydroxy(tetrahydrofuran-2-yl)amines are synthesized and applied in creating chiral heterocycles, aminophosphonic acids, and various pharmaceuticals. These compounds can exhibit activities like lipoxygenase inhibition and show antioxidant, antitumor, antibacterial properties (Vasilenko, Averina, Sedenkova, Kuznetsova, & Zefirov, 2017).

4. Tetrahydrofuranylation of Various Compounds

The tetrahydrofuranyl radical, generated from tetrahydrofuran, can transform hydroxyl functions into ethers, or the C N double bond into amine, or the C–C triple bond into vinyl derivatives. This process involves a radical mechanism followed by nucleophilic substitution (Troisi, Granito, Ronzini, Rosato, & Videtta, 2010).

5. Establishing Absolute pKa Scale in Tetrahydrofuran

The acidity constants (pKa) of various bases were determined in tetrahydrofuran, establishing an absolute pH range of acidity. This research provided a scale of absolute acidity in tetrahydrofuran, allowing calculation of absolute pKa values of various bases (Garrido, Koort, Ràfols, Bosch, Rodima, Leito, & Rosés, 2006).

6. Synthesis of Amine-Functionalized Silica

Amine-functionalized colloidal silica, useful in various applications, was synthesized using tetraethyl orthosilicate and decorated with amino groups using (3-aminopropyl) trimethoxysilane. The surface density of amino groups was quantified, providing a method for preparing research-grade materials in large quantities (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Safety And Hazards

Tetrahydrofuran-3-amine hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVLDXJDIEEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910258
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-amine hydrochloride

CAS RN

107215-52-1, 204512-94-7
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrofuran hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Mu, X Li, Y Yang, Y Zhou, C Wang… - … Process Research & …, 2023 - ACS Publications
CVN424 is a drug candidate, which is being investigated in clinical trials for the treatment of motor fluctuations associated with Parkinson’s disease. We herein describe the process …
Number of citations: 2 pubs.acs.org
FW Goldberg, AG Leach, JS Scott… - Journal of Medicinal …, 2012 - ACS Publications
… i-Pr 2 NEt (4.91 mL, 28.1 mmol) was added to methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (4 g, 14.1 mmol) and (S)-tetrahydrofuran-3-amine hydrochloride (2.61 g, …
Number of citations: 31 pubs.acs.org
JT Ernst, T Neubert, M Liu, S Sperry… - Journal of medicinal …, 2014 - ACS Publications
A structure-based drug design strategy was used to optimize a novel benzolactam series of HSP90α/β inhibitors to achieve >1000-fold selectivity versus the HSP90 endoplasmic …
Number of citations: 67 pubs.acs.org
M Hemmerling, S Nilsson, K Edman… - Journal of Medicinal …, 2017 - ACS Publications
A class of potent, nonsteroidal, selective indazole ether-based glucocorticoid receptor modulators (SGRMs) was developed for the inhaled treatment of respiratory diseases. Starting …
Number of citations: 55 pubs.acs.org
K Vandyck, G Rombouts, B Stoops… - Journal of Medicinal …, 2018 - ACS Publications
… To an iced-cooled mixture of (S)-tetrahydrofuran-3-amine hydrochloride (0.500 g, 4.41 mmol) and NaOH (0.485 g, 12.138 mmol) in H 2 O (5 mL) and THF (5 mL), 3-(chlorosulfonyl)…
Number of citations: 44 pubs.acs.org
D Xue, Y Xu, A Kyani, J Roy, L Dai, D Sun… - Journal of medicinal …, 2022 - ACS Publications
… To a solution of 36 (20 mg, 0.05 mmol) and HATU (29 mg, 0.075 mmol) in DMF (1 mL) were added (R)-tetrahydrofuran-3-amine hydrochloride (6.2 mg, 0.05 mmol) and DIEA (19 mg, …
Number of citations: 10 pubs.acs.org

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